molecular formula C37H37N5O6 B3828353 1-[(E)-({2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}imino)methyl]naphthalen-2-ol

1-[(E)-({2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}imino)methyl]naphthalen-2-ol

Cat. No.: B3828353
M. Wt: 647.7 g/mol
InChI Key: VOYFLIZRLADAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-({2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}imino)methyl]naphthalen-2-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a Schiff base, which is derived from the condensation reaction between an aldehyde and a primary amine. Schiff bases are known for their diverse applications due to their interesting chemical properties, including their potential in nonlinear optics (NLO) and other fields.

Preparation Methods

The synthesis of 1-[(E)-({2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}imino)methyl]naphthalen-2-ol typically involves a multi-step process. One common method involves the condensation of 2-hydroxy-1-naphthaldehyde with an appropriate amine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction. The reaction mixture is then heated to reflux for several hours, followed by cooling and recrystallization to obtain the pure product .

Chemical Reactions Analysis

1-[(E)-({2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}imino)methyl]naphthalen-2-ol undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

1-[(E)-({2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}imino)methyl]naphthalen-2-ol can be compared with other similar Schiff base compounds, such as:

These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various scientific research fields.

Properties

IUPAC Name

1-[[2-[2,4-dinitro-5-(4-octoxyanilino)anilino]phenyl]iminomethyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H37N5O6/c1-2-3-4-5-6-11-22-48-28-19-17-27(18-20-28)39-33-23-34(36(42(46)47)24-35(33)41(44)45)40-32-15-10-9-14-31(32)38-25-30-29-13-8-7-12-26(29)16-21-37(30)43/h7-10,12-21,23-25,39-40,43H,2-6,11,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYFLIZRLADAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])NC3=CC=CC=C3N=CC4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H37N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(E)-({2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}imino)methyl]naphthalen-2-ol
Reactant of Route 2
Reactant of Route 2
1-[(E)-({2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}imino)methyl]naphthalen-2-ol
Reactant of Route 3
Reactant of Route 3
1-[(E)-({2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}imino)methyl]naphthalen-2-ol
Reactant of Route 4
Reactant of Route 4
1-[(E)-({2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}imino)methyl]naphthalen-2-ol
Reactant of Route 5
Reactant of Route 5
1-[(E)-({2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}imino)methyl]naphthalen-2-ol
Reactant of Route 6
Reactant of Route 6
1-[(E)-({2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}imino)methyl]naphthalen-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.